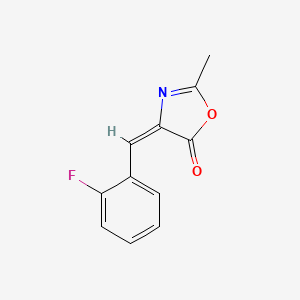
(4E)-4-(2-fluorobenzylidene)-2-methyl-1,3-oxazol-5(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4E)-4-(2-fluorobenzylidene)-2-methyl-1,3-oxazol-5(4H)-one is a synthetic organic compound that belongs to the class of oxazoles. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a fluorobenzylidene group attached to the oxazole ring, which may impart unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-4-(2-fluorobenzylidene)-2-methyl-1,3-oxazol-5(4H)-one typically involves the condensation of 2-fluorobenzaldehyde with 2-methyl-4-oxazolone under basic or acidic conditions. The reaction may be catalyzed by a base such as sodium hydroxide or an acid such as hydrochloric acid. The reaction is usually carried out in a suitable solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems and advanced purification techniques such as chromatography and recrystallization ensures the production of high-purity compounds.
Análisis De Reacciones Químicas
Types of Reactions
(4E)-4-(2-fluorobenzylidene)-2-methyl-1,3-oxazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions may yield reduced oxazole compounds.
Substitution: The fluorobenzylidene group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-4,5-diones, while reduction may produce oxazolidines.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigation of its pharmacological properties for drug development.
Industry: Use in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (4E)-4-(2-fluorobenzylidene)-2-methyl-1,3-oxazol-5(4H)-one involves its interaction with specific molecular targets. The fluorobenzylidene group may enhance binding affinity to certain enzymes or receptors, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
(4E)-4-(benzylidene)-2-methyl-1,3-oxazol-5(4H)-one: Lacks the fluorine atom, which may result in different chemical and biological properties.
(4E)-4-(2-chlorobenzylidene)-2-methyl-1,3-oxazol-5(4H)-one: Contains a chlorine atom instead of fluorine, potentially altering its reactivity and interactions.
Uniqueness
The presence of the fluorine atom in (4E)-4-(2-fluorobenzylidene)-2-methyl-1,3-oxazol-5(4H)-one may confer unique properties such as increased lipophilicity, metabolic stability, and specific binding interactions, distinguishing it from other similar compounds.
Propiedades
Fórmula molecular |
C11H8FNO2 |
|---|---|
Peso molecular |
205.18 g/mol |
Nombre IUPAC |
(4E)-4-[(2-fluorophenyl)methylidene]-2-methyl-1,3-oxazol-5-one |
InChI |
InChI=1S/C11H8FNO2/c1-7-13-10(11(14)15-7)6-8-4-2-3-5-9(8)12/h2-6H,1H3/b10-6+ |
Clave InChI |
JIDVSXGXSILSBZ-UXBLZVDNSA-N |
SMILES isomérico |
CC1=N/C(=C/C2=CC=CC=C2F)/C(=O)O1 |
SMILES canónico |
CC1=NC(=CC2=CC=CC=C2F)C(=O)O1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



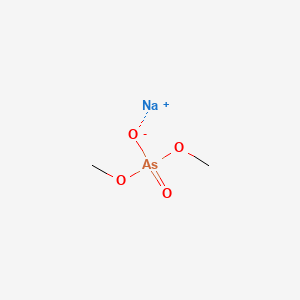
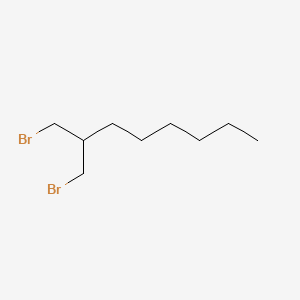
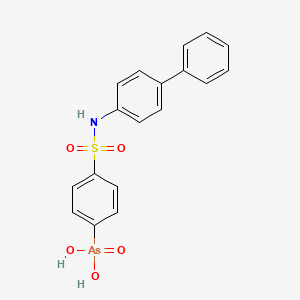
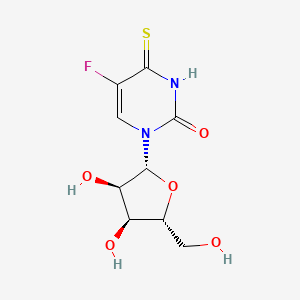


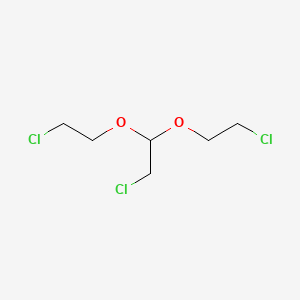
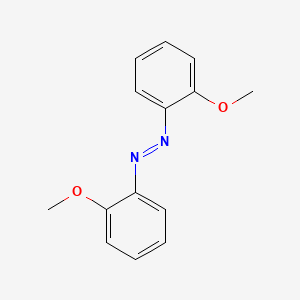
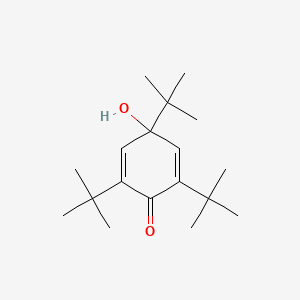
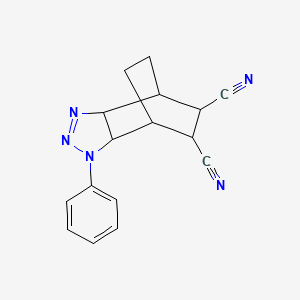


![2-Methyl-4H-[1]benzopyrano[3,4-d][1,3]oxazol-4-one](/img/structure/B14743652.png)
